molecular formula C12H14N4O3 B7706924 N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No.: B7706924
M. Wt: 262.26 g/mol
InChI Key: HGYZLKFECBBXRI-UHFFFAOYSA-N
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Description

N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is an organic compound that features a nitroaniline core substituted with an ethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Ethylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products

    Reduction: N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline.

    Substitution: Products depend on the nucleophile used, such as N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methoxyaniline when using sodium methoxide.

Scientific Research Applications

N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is unique due to the specific combination of substituents on the nitroaniline core, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring and the ethyl groups can impart distinct electronic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-11-14-12(19-15-11)8-5-6-9(13-4-2)10(7-8)16(17)18/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYZLKFECBBXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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